Cas no 82020-60-8 (2-hydroxy-5-methoxybenzene-1-sulfonamide)

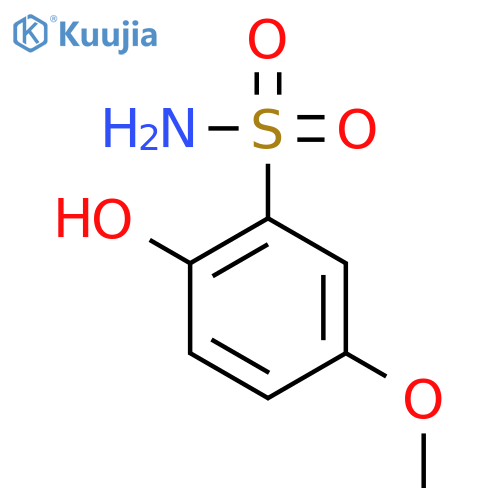

82020-60-8 structure

商品名:2-hydroxy-5-methoxybenzene-1-sulfonamide

2-hydroxy-5-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 2-hydroxy-5-methoxy-

- 2-hydroxy-5-methoxybenzenesulfonamide

- 2-hydroxy-5-methoxybenzene-1-sulfonamide

- EN300-1990834

- 82020-60-8

- MB35822

- GS0998

- DTXSID00536793

-

- MDL: MFCD16998760

- インチ: InChI=1S/C7H9NO4S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)

- InChIKey: VJSDIDCDCMYJJK-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=C(C=C1)O)S(=O)(=O)N

計算された属性

- せいみつぶんしりょう: 203.02522894g/mol

- どういたいしつりょう: 203.02522894g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 98Ų

2-hydroxy-5-methoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990834-10.0g |

2-hydroxy-5-methoxybenzene-1-sulfonamide |

82020-60-8 | 10g |

$5221.0 | 2023-06-03 | ||

| Alichem | A014003148-500mg |

2-Hydroxy-5-methoxybenzenesulfonamide |

82020-60-8 | 97% | 500mg |

$863.90 | 2023-09-01 | |

| Enamine | EN300-1990834-1g |

2-hydroxy-5-methoxybenzene-1-sulfonamide |

82020-60-8 | 1g |

$828.0 | 2023-09-16 | ||

| Enamine | EN300-1990834-5g |

2-hydroxy-5-methoxybenzene-1-sulfonamide |

82020-60-8 | 5g |

$2401.0 | 2023-09-16 | ||

| Enamine | EN300-1990834-0.25g |

2-hydroxy-5-methoxybenzene-1-sulfonamide |

82020-60-8 | 0.25g |

$762.0 | 2023-09-16 | ||

| Enamine | EN300-1990834-0.1g |

2-hydroxy-5-methoxybenzene-1-sulfonamide |

82020-60-8 | 0.1g |

$729.0 | 2023-09-16 | ||

| Enamine | EN300-1990834-2.5g |

2-hydroxy-5-methoxybenzene-1-sulfonamide |

82020-60-8 | 2.5g |

$1623.0 | 2023-09-16 | ||

| Alichem | A014003148-250mg |

2-Hydroxy-5-methoxybenzenesulfonamide |

82020-60-8 | 97% | 250mg |

$484.80 | 2023-09-01 | |

| Enamine | EN300-1990834-1.0g |

2-hydroxy-5-methoxybenzene-1-sulfonamide |

82020-60-8 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1990834-5.0g |

2-hydroxy-5-methoxybenzene-1-sulfonamide |

82020-60-8 | 5g |

$3520.0 | 2023-06-03 |

2-hydroxy-5-methoxybenzene-1-sulfonamide 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

82020-60-8 (2-hydroxy-5-methoxybenzene-1-sulfonamide) 関連製品

- 52960-57-3(2-methoxybenzene-1-sulfonamide)

- 19116-90-6(2,5-Dimethoxybenzenesulfonamide)

- 51770-71-9(2,4-Dimethoxybenzenesulfonamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量